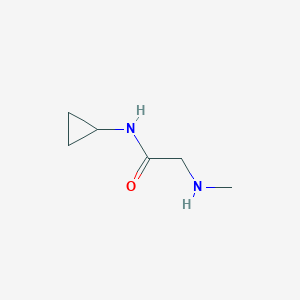

N-cyclopropyl-2-(methylamino)acetamide

Description

N-Cyclopropyl-2-(methylamino)acetamide is an acetamide derivative characterized by a cyclopropyl group attached to the nitrogen atom and a methylamino substituent on the α-carbon of the acetamide backbone. The cyclopropyl moiety confers rigidity and metabolic stability, while the methylamino group may enhance solubility or serve as a reactive site for further derivatization .

Properties

IUPAC Name |

N-cyclopropyl-2-(methylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-7-4-6(9)8-5-2-3-5/h5,7H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGJBSRHLWCRQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(methylamino)acetamide typically involves the reaction of cyclopropylamine with methylamine and acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process includes rigorous quality control measures to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(methylamino)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Halogenated compounds; basic conditions such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-2-(methylamino)acetic acid, while reduction could produce N-cyclopropyl-2-(methylamino)ethanol .

Scientific Research Applications

N-cyclopropyl-2-(methylamino)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-cyclopropyl-2-(methylamino)acetamide with structurally related compounds in terms of synthesis, substituent effects, and applications.

Key Findings :

Physical Properties and Structural Stability

Melting points and crystallinity vary significantly with substituent bulkiness:

Key Findings :

- Bulky aromatic systems (e.g., dibenzooxepin) increase melting points due to enhanced intermolecular interactions .

- The absence of melting point data for this compound suggests a need for further characterization.

A. Boronic Ester Derivatives (–11, 13)

Key Findings :

- The methylamino group in the target compound offers a site for further functionalization (e.g., alkylation, acylation), unlike analogs with non-reactive aryl groups.

- Boron-containing derivatives highlight versatility in medicinal chemistry .

Biological Activity

N-cyclopropyl-2-(methylamino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group, which contributes to its unique chemical properties. The molecular formula is , and it possesses a molecular weight of approximately 128.17 g/mol. The compound's structural features are believed to play a significant role in its interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in biological systems. The cyclopropyl moiety may enhance the compound's binding affinity, while the methylamino group can participate in hydrogen bonding with target molecules. These interactions can modulate enzyme activity or receptor functions, leading to various physiological effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens:

- Gram-positive and Gram-negative bacteria : The compound has shown promising activity against both types of bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different strains, including Bacillus subtilis and Escherichia coli .

- Fungal Activity : In addition to bacterial activity, this compound has demonstrated antifungal properties against strains such as Candida albicans, with MIC values indicating moderate effectiveness .

Anticancer Properties

Research into the anticancer potential of this compound is ongoing. Preliminary findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have indicated that derivatives of this compound can lead to significant reductions in tumor growth in vitro and in vivo models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key insights include:

- Substituent Effects : Variations in the methylamino group or the cyclopropyl moiety can significantly influence the compound's potency and selectivity towards specific biological targets.

- Optimization Studies : Research has focused on modifying the structure to enhance efficacy against resistant strains and improve pharmacokinetic properties .

Case Studies

- Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. Results indicated that modifications to the cyclopropyl group led to improved MIC values, particularly against E. coli and C. albicans .

- Anticancer Activity Assessment : In a preclinical trial, this compound was evaluated for its anticancer effects on human cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, suggesting potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.